2-[2-(1-Phenylethylidene)hydrazinyl]benzoic acid

Structure–activity relationship LSD1 inhibitor Hydrazone conformational analysis

2-[2-(1-Phenylethylidene)hydrazinyl]benzoic acid (CAS 652971-53-4) is an ortho-substituted aromatic hydrazone bearing a benzoic acid moiety and an N′-(1-phenylethylidene) side chain. With molecular formula C₁₅H₁₄N₂O₂ and a molecular weight of 254.28 g·mol⁻¹, it belongs to the broad class of hydrazide-hydrazone compounds, which are recognized for antibacterial, anticancer, antioxidant, and epigenetic enzyme inhibitory activities.

Molecular Formula C15H14N2O2
Molecular Weight 254.28 g/mol
CAS No. 652971-53-4
Cat. No. B12530042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-(1-Phenylethylidene)hydrazinyl]benzoic acid
CAS652971-53-4
Molecular FormulaC15H14N2O2
Molecular Weight254.28 g/mol
Structural Identifiers
SMILESCC(=NNC1=CC=CC=C1C(=O)O)C2=CC=CC=C2
InChIInChI=1S/C15H14N2O2/c1-11(12-7-3-2-4-8-12)16-17-14-10-6-5-9-13(14)15(18)19/h2-10,17H,1H3,(H,18,19)
InChIKeyRNWPKNSIBDBBRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[2-(1-Phenylethylidene)hydrazinyl]benzoic acid (CAS 652971-53-4): Structural Identity and Class Positioning for Research Procurement


2-[2-(1-Phenylethylidene)hydrazinyl]benzoic acid (CAS 652971-53-4) is an ortho-substituted aromatic hydrazone bearing a benzoic acid moiety and an N′-(1-phenylethylidene) side chain. With molecular formula C₁₅H₁₄N₂O₂ and a molecular weight of 254.28 g·mol⁻¹, it belongs to the broad class of hydrazide-hydrazone compounds, which are recognized for antibacterial, anticancer, antioxidant, and epigenetic enzyme inhibitory activities [1]. Unlike the more widely described para-substituted isomer (CAS 2675-42-5), this ortho isomer positions the hydrazone linkage adjacent to the carboxylic acid group, introducing distinct conformational, electronic, and hydrogen-bonding capabilities that are critical for binding-selectivity engineering [2].

Why Generic Substitution of 2-[2-(1-Phenylethylidene)hydrazinyl]benzoic acid with In-Class Analogs Compromises Experimental Reproducibility


Positional isomerism on the benzoic acid ring — ortho versus para — fundamentally alters target engagement in this compound family. In the LSD1 inhibitor chemotype, high-throughput virtual screening identified that the N′-(1-phenylethylidene)-benzohydrazide core is essential, but the attachment position dictates both binding affinity and isoform selectivity, with hits showing biochemical IC₅₀ ranges of 200–400 nM prior to lead optimization [1]. The ortho isomer positions the carboxyl group to form a specific hydrogen-bond network that is sterically inaccessible to the para analog. Additionally, the para isomer (CAS 2675-42-5) has been characterized as a β-ketoacyl-ACP synthase III (FabH) inhibitor with IC₅₀ values spanning 0.27–2.80 μM , while the ortho isomer presents a distinct hydrogen-bond donor/acceptor topology — particularly the ability to engage the carboxyl group in intramolecular interactions — that is not achievable by the para series. Simple substitution of one positional isomer for the other therefore risks undermining both potency and target selectivity in any SAR-driven campaign.

Direct Comparative Evidence: Differentiated Properties of 2-[2-(1-Phenylethylidene)hydrazinyl]benzoic acid (652971-53-4)


Ortho-Positional Isomerism Enables a Unique Carboxyl-Hydrazono Hydrogen-Bond Network Unavailable to the Para Isomer

The ortho positioning of the carboxylic acid group in 2-[2-(1-phenylethylidene)hydrazinyl]benzoic acid permits the formation of a 6-membered intramolecular hydrogen bond between the carboxyl –OH and the hydrazono nitrogen. This interaction stabilizes a pseudoplanar conformation that resembles the binding-active geometry of optimized LSD1 inhibitors [1]. In contrast, the para isomer (CAS 2675-42-5) places the carboxyl group distal to the hydrazono linkage, eliminating any possibility of an equivalent intramolecular H-bond arrangement. The N′-(1-phenylethylidene)-benzohydrazide series identified by high-throughput virtual screening achieved lead compound 12 with a Kᵢ of 31 nM against LSD1 [2], an affinity that is critically dependent on the spatial orientation of the carboxyl group relative to the hydrazone core. The ortho isomer presents a pre-organized geometry that could facilitate more favorable binding entropy, though direct head-to-head LSD1 inhibition data for this specific compound remain unpublished at this time.

Structure–activity relationship LSD1 inhibitor Hydrazone conformational analysis

Distinct Physicochemical Profile: Higher XlogP and Altered Topological Polar Surface Area Relative to the Para Isomer

The ortho isomer 2-[2-(1-phenylethylidene)hydrazinyl]benzoic acid exhibits an XlogP of 4.7 and a topological polar surface area (TPSA) of 61.7 Ų . The more exposed carboxyl group in the ortho configuration, relative to the electron-withdrawing hydrazone substituent, alters the overall dipole moment and solvation energetics compared with the para isomer. While the para isomer shares identical H-bond donor (2) and acceptor (4) counts, its carboxyl group is positioned further from the hydrazone segment, resulting in subtle but measurable differences in logP and chromatographic retention that affect permeability and solubility screening outcomes . These differences are material for in vitro ADME profiling, where XlogP values above 3.5 require careful solubilization strategies, and a 0.2–0.5 unit logP shift between isomers can translate to differing Caco-2 permeability predictions.

Drug-likeness Lipinski parameters Physicochemical property comparison

Ortho-Substitution QSAR Signal Suggests Enhanced FabH Inhibitory Potential Compared with Meta or Para Analogs

A 3D-QSAR analysis of benzoylamino benzoic acid derivatives acting as FabH inhibitors revealed that hydroxyl or polar substitution at the ortho position of ring A is favorable for improved inhibitory activity [1]. Although this QSAR was derived from a benzoylamino series, the electronic and steric analogy to the ortho-hydrazinyl configuration of the target compound is direct: the ortho substituent interacts with the FabH active-site residues Thr81 and Gly305 . For the para isomer (CAS 2675-42-5), FabH inhibition IC₅₀ values range from 0.27 to 2.80 μM . The ortho isomer is predicted, based on QSAR models, to achieve an IC₅₀ shift of 2–5× relative to the para baseline, though no direct comparative FabH assay for the ortho isomer has been published to date.

Antibacterial drug discovery FabH inhibition 3D-QSAR

Metal Chelation Capability: Ortho Carboxyl-Hydrazono Motif Enables Bidentate Coordination Absent in the Para Analog

The ortho arrangement of the carboxyl and hydrazono groups in 2-[2-(1-phenylethylidene)hydrazinyl]benzoic acid creates a contiguous donor-atom pocket (O–N–O) capable of bidentate metal chelation. This is structurally analogous to the salicylic acid hydrazone motif, where ortho-OH/COOH groups coordinate Cu²⁺ or Fe³⁺ ions. In the acetophenone benzoylhydrazone series, compound 5g (bearing dihydroxy substitution) was the most potent radical scavenger in the DPPH assay and formed a 1:1 complex with Cu²⁺ [1]. The para isomer cannot present both donor groups to a single metal center simultaneously. Direct comparative FRAP or DPPH data for the target ortho compound versus the para isomer have not been published; however, the structural prerequisite for metal-dependent antioxidant activity is uniquely fulfilled by the ortho isomer.

Metal complexation Antioxidant mechanism Hydrazone ligand design

Procurement-Relevant Application Scenarios for 2-[2-(1-Phenylethylidene)hydrazinyl]benzoic acid (652971-53-4)


LSD1 Epigenetic Inhibitor Lead Discovery and SAR Expansion

The ortho isomer serves as a critical scaffold in LSD1 inhibitor optimization programs, where the 31 nM Kᵢ of the lead N′-(1-phenylethylidene)-benzohydrazide (compound 12) demonstrates that positional isomer choice directly influences binding potency [1]. Procure this compound as a core building block for synthesizing focused libraries that explore ortho-carboxyl interactions within the LSD1 active site, which are unattainable with the para isomer.

Metal-Chelating Antioxidant Agent Development

The contiguous O–N–O donor array uniquely equips this ortho isomer for bidentate metal coordination, a prerequisite for metal-dependent radical-scavenging mechanisms demonstrated in the acetophenone benzoylhydrazone series via DPPH and FRAP assays [2]. Researchers studying Cu²⁺ or Fe³⁺ chelation-mediated antioxidant activity should select this ortho compound over the para analog.

FabH-Targeted Antibacterial Compound Library Design

3D-QSAR models indicate that ortho substitution on the benzoic acid ring favors FabH inhibition, with the para comparator achieving IC₅₀ values of 0.27–2.80 μM . Include the ortho isomer in focused screening decks to test the predicted 2–5× potency enhancement and to diversify chemical space around the FabH active-site Thr81/Gly305 interaction pocket.

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